VU 1545
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of VU-1545 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The key steps include:
Formation of the pyrazole ring: This is achieved through the reaction of appropriate hydrazines with diketones.
Introduction of the fluorophenyl group: This step involves the use of fluorobenzene derivatives under specific reaction conditions.
Formation of the benzamide structure: This is done by reacting the pyrazole intermediate with benzoyl chloride derivatives.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
VU-1545 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: VU-1545 can undergo substitution reactions, particularly at the aromatic rings, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogenation reactions can be performed using reagents like bromine or chlorine under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized forms of VU-1545, while substitution reactions can introduce different functional groups onto the aromatic rings .
Scientific Research Applications
VU-1545 has a wide range of applications in scientific research, including:
Chemistry: Used to study the modulation of metabotropic glutamate receptors and their role in chemical signaling.
Biology: Employed in research on neuronal signaling and the effects of glutamate receptor modulation on cellular processes.
Medicine: Investigated for its potential therapeutic effects in neurological disorders, such as schizophrenia and anxiety.
Industry: Utilized in the development of new pharmacological agents targeting glutamate receptors
Mechanism of Action
VU-1545 exerts its effects by acting as a positive allosteric modulator of the metabotropic glutamate receptor 5. This means that it binds to a site on the receptor distinct from the glutamate binding site, enhancing the receptor’s response to glutamate. The modulation of mGluR5 by VU-1545 leads to the activation of downstream signaling pathways, including the phosphorylation of AKT, which plays a role in various cellular processes .
Comparison with Similar Compounds
Similar Compounds
VU-0364770: Another positive allosteric modulator of mGluR5 with similar properties.
VU-0357121: A compound with comparable effects on mGluR5 modulation.
ML-254: Known for its positive allosteric modulation of mGluR5.
Uniqueness
VU-1545 is unique in its specific binding affinity and efficacy as a positive allosteric modulator of mGluR5. Its distinct chemical structure allows for selective modulation of the receptor, making it a valuable tool in research focused on glutamate signaling and its implications in neurological disorders .
Properties
IUPAC Name |
N-[2-(2-fluorophenyl)-5-phenylpyrazol-3-yl]-4-nitrobenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15FN4O3/c23-18-8-4-5-9-20(18)26-21(14-19(25-26)15-6-2-1-3-7-15)24-22(28)16-10-12-17(13-11-16)27(29)30/h1-14H,(H,24,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRAZLURTFMCAHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C(=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15FN4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60469659 | |
Record name | VU 1545 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60469659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890764-63-3 | |
Record name | VU 1545 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60469659 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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